1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile
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Overview
Description
1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring, a nitrile group, and a methanesulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile typically involves multiple steps. One common method starts with the cyclobutane ring formation, followed by the introduction of the nitrile group and the methanesulfonylmethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.
Substitution: The methanesulfonylmethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methanesulfonylmethyl group can act as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methanesulfonylmethyl)-3-oxocyclopentane-1-carbonitrile
- 1-(Methanesulfonylmethyl)-3-oxocyclohexane-1-carbonitrile
Uniqueness
1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile is unique due to its cyclobutane ring, which imparts distinct reactivity and steric properties compared to its cyclopentane and cyclohexane analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclobutane ring’s strain and reactivity are advantageous.
Properties
IUPAC Name |
1-(methylsulfonylmethyl)-3-oxocyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)5-7(4-8)2-6(9)3-7/h2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGZZOLFDAYHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC(=O)C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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